![molecular formula C13H17NO3 B7501722 [3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)
[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, MMMP, and is a morpholine derivative.
作用机制
The mechanism of action of MMMP is not fully understood. However, studies have suggested that MMMP may exert its effects through the inhibition of specific enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
MMMP has been shown to have various biochemical and physiological effects on cells. These include the inhibition of cell proliferation, induction of cell death, and modulation of enzyme activity.
实验室实验的优点和局限性
One advantage of using MMMP in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This makes it a useful tool for investigating the role of these targets in disease processes. However, one limitation of using MMMP in lab experiments is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure to MMMP in experimental settings.
未来方向
There are several potential future directions for research on MMMP. These include investigating its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease, exploring its effects on other enzymes and signaling pathways, and further investigating its toxicity and safety profile. Additionally, research could be conducted to develop more efficient and cost-effective methods for the synthesis of MMMP.
合成方法
The synthesis of MMMP involves the reaction between 3-(Methoxymethyl)phenylboronic acid and morpholine-4-carbonyl chloride in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and produces MMMP as a white solid.
科学研究应用
MMMP has been investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that MMMP can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. MMMP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This makes MMMP a potential candidate for the treatment of Alzheimer's disease.
属性
IUPAC Name |
[3-(methoxymethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-11-3-2-4-12(9-11)13(15)14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTQWNTUXACVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

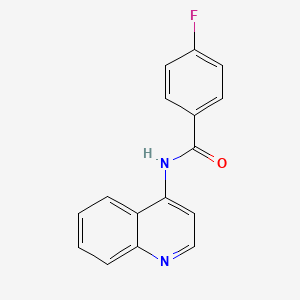
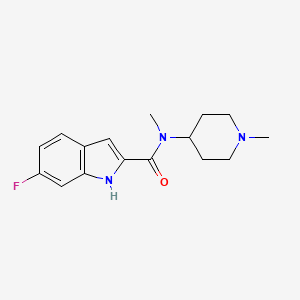
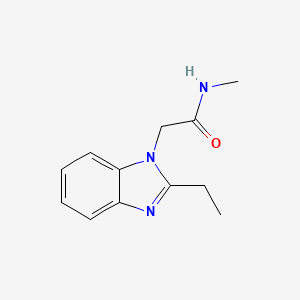
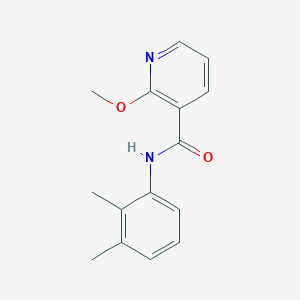
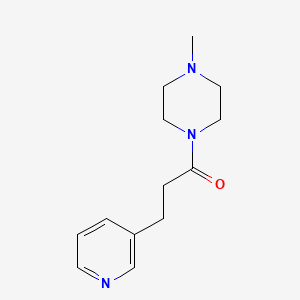
![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)
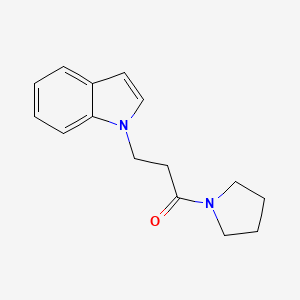
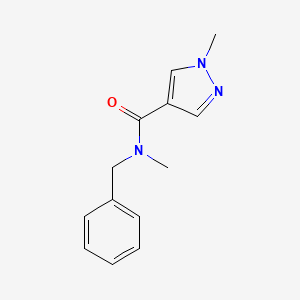
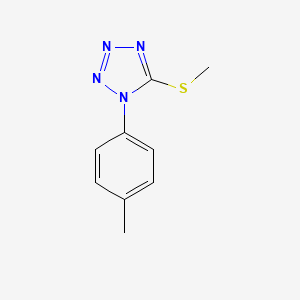
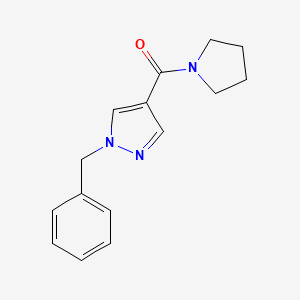
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
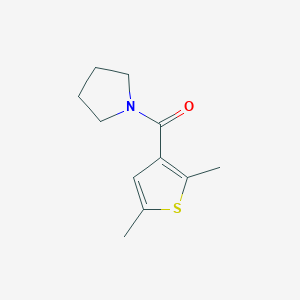
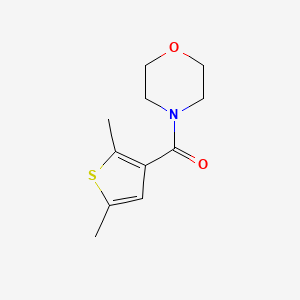
![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)